molecular formula C12H20N2O B13933700 N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine

N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine

Cat. No.: B13933700
M. Wt: 208.30 g/mol
InChI Key: DAHMCGMJDORZED-UHFFFAOYSA-N
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Description

N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propanediamine structure. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine typically involves the reaction of 4-ethoxyaniline with 2-methyl-1,2-propanediamine under controlled conditions. One common method involves refluxing a mixture of 4-ethoxyaniline and 2-methyl-1,2-propanediamine in a suitable solvent such as dioxane. The reaction is usually carried out at elevated temperatures for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic amines.

Mechanism of Action

The mechanism by which N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets .

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

1-N-(4-ethoxyphenyl)-2-methylpropane-1,2-diamine

InChI

InChI=1S/C12H20N2O/c1-4-15-11-7-5-10(6-8-11)14-9-12(2,3)13/h5-8,14H,4,9,13H2,1-3H3

InChI Key

DAHMCGMJDORZED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(C)(C)N

Origin of Product

United States

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